molecular formula C25H22F3N5O2 B4194328 [5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone

[5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B4194328
M. Wt: 481.5 g/mol
InChI Key: CEQJRRFMKGTGDD-UHFFFAOYSA-N
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Description

[5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the methoxyphenyl and trifluoromethyl groups. The final step involves the attachment of the pyridin-3-ylpiperidin-1-ylmethanone moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize waste. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

[5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, [5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound has potential as a lead molecule in drug discovery. Its pyrazolo[1,5-a]pyrimidine core is known for its activity against various biological targets, making it a candidate for the development of new therapeutics.

Medicine

In medicine, the compound’s potential therapeutic applications include anti-inflammatory, anti-cancer, and anti-microbial properties. Research is ongoing to explore its efficacy and safety in various disease models.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of [5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

  • [5-(4-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][2-(pyridin-4-yl)piperidin-1-yl]methanone
  • [5-(3-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone

Uniqueness

The uniqueness of [5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22F3N5O2/c1-35-18-8-4-6-16(12-18)19-13-22(25(26,27)28)33-23(30-19)14-20(31-33)24(34)32-11-3-2-9-21(32)17-7-5-10-29-15-17/h4-8,10,12-15,21H,2-3,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEQJRRFMKGTGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)N4CCCCC4C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone
Reactant of Route 2
Reactant of Route 2
[5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone
Reactant of Route 3
Reactant of Route 3
[5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone
Reactant of Route 4
Reactant of Route 4
[5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone
Reactant of Route 5
Reactant of Route 5
[5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone
Reactant of Route 6
Reactant of Route 6
[5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl][2-(pyridin-3-yl)piperidin-1-yl]methanone

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